MFCD03786320
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Overview
Description
MFCD03786320 is a complex organic compound with a molecular formula of C20H24F3N3O3 This compound is notable for its unique structure, which includes a quinoline core, a morpholine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03786320 typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 8-trifluoromethylquinoline-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 3-(4-morpholinyl)propylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
MFCD03786320 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
MFCD03786320 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD03786320 involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, while the trifluoromethyl group can increase its metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-ethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Ethyl 4-{[{[3-(4-morpholinyl)propyl]amino}(oxo)acetyl]amino}benzoate: Contains a benzoate group instead of a quinoline core.
Uniqueness
MFCD03786320 is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential for interaction with biological targets .
Properties
Molecular Formula |
C20H24F3N3O3 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 4-(3-morpholin-4-ylpropylamino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H24F3N3O3/c1-2-29-19(27)15-13-25-18-14(5-3-6-16(18)20(21,22)23)17(15)24-7-4-8-26-9-11-28-12-10-26/h3,5-6,13H,2,4,7-12H2,1H3,(H,24,25) |
InChI Key |
DAOULEHZLBPMOR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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